Cas no 1361567-28-3 (2-Hydroxy-3-(perchlorophenyl)pyridine-4-acetonitrile)

2-Hydroxy-3-(perchlorophenyl)pyridine-4-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-3-(perchlorophenyl)pyridine-4-acetonitrile
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- Inchi: 1S/C13H5Cl5N2O/c14-8-7(9(15)11(17)12(18)10(8)16)6-5(1-3-19)2-4-20-13(6)21/h2,4H,1H2,(H,20,21)
- InChI Key: BZRWKOBLQOYHDA-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C(=C(C=1C1C(NC=CC=1CC#N)=O)Cl)Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 536
- Topological Polar Surface Area: 52.9
- XLogP3: 4.2
2-Hydroxy-3-(perchlorophenyl)pyridine-4-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024001940-500mg |
2-Hydroxy-3-(perchlorophenyl)pyridine-4-acetonitrile |
1361567-28-3 | 97% | 500mg |
$999.60 | 2022-04-03 | |
Alichem | A024001940-1g |
2-Hydroxy-3-(perchlorophenyl)pyridine-4-acetonitrile |
1361567-28-3 | 97% | 1g |
$1,713.60 | 2022-04-03 | |
Alichem | A024001940-250mg |
2-Hydroxy-3-(perchlorophenyl)pyridine-4-acetonitrile |
1361567-28-3 | 97% | 250mg |
$707.20 | 2022-04-03 |
2-Hydroxy-3-(perchlorophenyl)pyridine-4-acetonitrile Related Literature
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on 2-Hydroxy-3-(perchlorophenyl)pyridine-4-acetonitrile
Research Briefing on 2-Hydroxy-3-(perchlorophenyl)pyridine-4-acetonitrile (CAS: 1361567-28-3)
In recent years, the compound 2-Hydroxy-3-(perchlorophenyl)pyridine-4-acetonitrile (CAS: 1361567-28-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique perchlorophenyl and pyridine-acetonitrile moieties, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biochemical properties, and potential pharmacological applications.
The synthesis of 2-Hydroxy-3-(perchlorophenyl)pyridine-4-acetonitrile has been refined in recent studies to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic approach using palladium-based catalysts under mild conditions, achieving a yield of 85% with minimal byproducts. This advancement addresses earlier challenges related to the instability of the perchlorophenyl group during synthesis, paving the way for scalable production.
Biochemical studies have revealed that 2-Hydroxy-3-(perchlorophenyl)pyridine-4-acetonitrile exhibits selective inhibitory activity against certain kinase enzymes, particularly those involved in inflammatory pathways. In vitro assays demonstrated a 50% inhibitory concentration (IC50) of 0.8 µM for JAK3 kinase, suggesting its potential as a lead compound for autoimmune disease therapeutics. Furthermore, molecular docking simulations indicate strong binding affinity to the ATP-binding site of JAK3, corroborating its mechanism of action.
Recent preclinical evaluations have expanded the compound's therapeutic scope. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy in reducing tumor necrosis factor-alpha (TNF-α) production in murine models of rheumatoid arthritis, with a 60% reduction observed at a dose of 10 mg/kg. These findings highlight its dual role as both an anti-inflammatory and immunomodulatory agent, though further pharmacokinetic studies are needed to assess bioavailability and metabolic stability.
Despite these promising results, challenges remain in optimizing the compound's drug-like properties. Structural modifications, such as the introduction of solubilizing groups, are currently under investigation to enhance its aqueous solubility and reduce off-target effects. Collaborative efforts between academic and industrial researchers are underway to advance this compound into clinical trials, with preliminary IND-enabling studies expected to commence in late 2024.
In conclusion, 2-Hydroxy-3-(perchlorophenyl)pyridine-4-acetonitrile represents a versatile scaffold with significant therapeutic potential. Its unique chemical structure and selective kinase inhibition profile position it as a compelling candidate for further development in autoimmune and oncological indications. Continued research will be essential to fully elucidate its pharmacological potential and translational viability.
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